molecular formula C8H16ClN3O B8219622 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride

Cat. No.: B8219622
M. Wt: 205.68 g/mol
InChI Key: WDNQFSQIHKARRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride is a chemical compound with the molecular formula C8H16ClN3O. It is a derivative of imidazolidinone, a class of compounds known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylimidazolidin-2-one with pyrrolidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is isolated and purified through crystallization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and recrystallization is common in industrial settings to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidinone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 1-Methyl-3-(pyrrolidin-3-yl)imidazolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-methyl-3-pyrrolidin-3-ylimidazolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3O.ClH/c1-10-4-5-11(8(10)12)7-2-3-9-6-7;/h7,9H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDNQFSQIHKARRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C1=O)C2CCNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClN3O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.68 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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